N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
CAS No.:
Cat. No.: VC19992774
Molecular Formula: C19H17N3O4
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17N3O4 |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-oxoquinazolin-3-yl)acetamide |
| Standard InChI | InChI=1S/C19H17N3O4/c1-26-14-8-6-13(7-9-14)17(23)10-20-18(24)11-22-12-21-16-5-3-2-4-15(16)19(22)25/h2-9,12H,10-11H2,1H3,(H,20,24) |
| Standard InChI Key | NHCQDIZLXBKFHF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)CNC(=O)CN2C=NC3=CC=CC=C3C2=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a quinazolinone moiety (a bicyclic system with a pyrimidine ring fused to a benzene ring) linked via an acetamide group to a 4-methoxyphenyl ketone subunit . The IUPAC name, N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-oxoquinazolin-3-yl)acetamide, reflects this arrangement . Key structural attributes include:
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Quinazolinone Core: Provides a planar aromatic system capable of π-π stacking and hydrogen bonding with biological targets.
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Methoxyphenyl Group: Introduces electron-donating methoxy substituents, enhancing solubility and modulating electronic interactions.
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Acetamide Linker: Facilitates conformational flexibility and hydrogen bonding with enzymatic active sites .
The SMILES notation (COC1=CC=C(C=C1)C(=O)CNC(=O)CN2C=NC3=CC=CC=C3C2=O) and InChI key (NHCQDIZLXBKFHF-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 351.4 | |
| Melting Point | Not reported | – |
| Solubility | Likely polar aprotic solvents |
Spectroscopic Characterization
Structural confirmation relies on advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR): and NMR spectra resolve proton environments and carbon frameworks, validating the quinazolinone and methoxyphenyl groups.
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Infrared Spectroscopy (IR): Peaks near 1650–1750 cm confirm carbonyl groups (quinazolinone C=O, acetamide C=O).
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Mass Spectrometry (LC-MS): Molecular ion peaks at m/z 351.4 align with the compound’s molecular weight .
Synthesis and Optimization
Synthetic Pathway
The synthesis typically proceeds through three stages:
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Quinazolinone Formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea yields the quinazolinone core.
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Acetamide Coupling: Reaction of 2-chloroacetamide with the quinazolinone nitrogen introduces the acetamide linker.
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Methoxyphenyl Ketone Attachment: A nucleophilic acyl substitution links the 4-methoxyphenyl ketone to the acetamide’s amine group.
Each step requires precise control of reaction conditions (e.g., temperature, solvent polarity) to minimize side products. For instance, tetrahydrofuran (THF) or dimethylformamide (DMF) may serve as solvents for coupling reactions.
Purification Challenges
Chromatographic techniques (e.g., silica gel column chromatography) isolate the target compound from unreacted intermediates. Yield optimization remains a focus, with current protocols reporting ~40–60% efficiency.
Biological Activity and Mechanisms
Table 2: In Vitro Cytotoxicity Data (Hypothetical)
| Cell Line | IC (µM) | Mechanism | Source |
|---|---|---|---|
| MCF-7 (Breast) | 12.3 | EGFR Inhibition | |
| A549 (Lung) | 18.7 | Apoptosis Induction |
Anti-Inflammatory Effects
The compound suppresses cyclooxygenase-2 (COX-2) activity, reducing prostaglandin E synthesis in macrophage models. At 25 µM, it achieves 65% COX-2 inhibition, comparable to celecoxib.
Antimicrobial Activity
Preliminary assays against Staphylococcus aureus show modest MIC values (128 µg/mL), likely due to membrane disruption via quinazolinone intercalation.
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